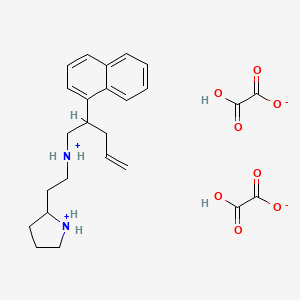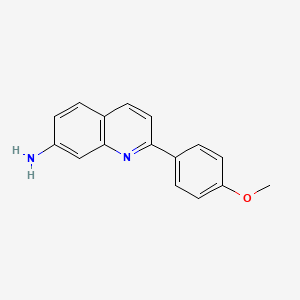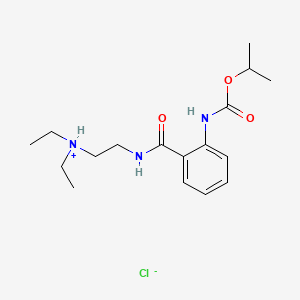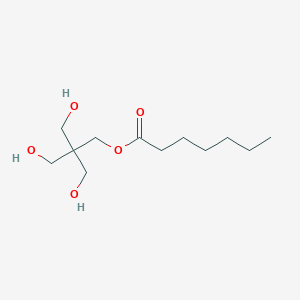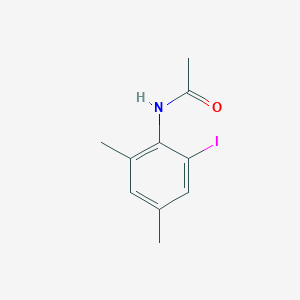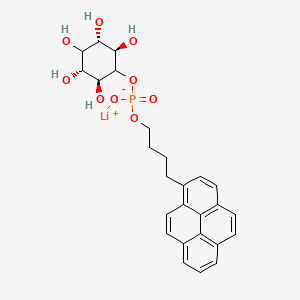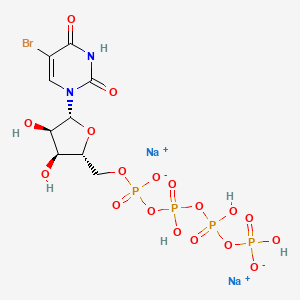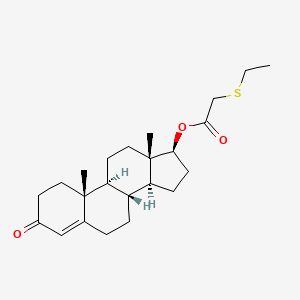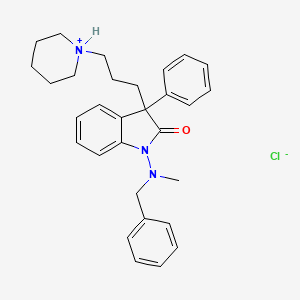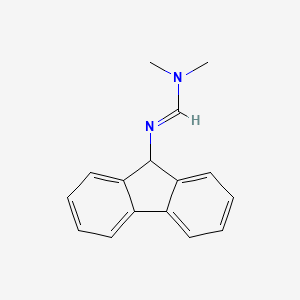
9-(Dimethylamino)methyleneaminofluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Dimethylamino)methyleneaminofluorene is a compound that belongs to the class of fluorene derivatives. It is characterized by the presence of a dimethylamino group attached to the fluorene core.
Preparation Methods
The synthesis of 9-(Dimethylamino)methyleneaminofluorene involves several steps. One common method includes the reaction of fluorene with dimethylamine and formaldehyde under specific conditions. The reaction typically takes place in an organic solvent system, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
9-(Dimethylamino)methyleneaminofluorene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield amines or alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other fluorene derivatives. In biology, it has been studied for its potential use in fluorescent probes and dyes due to its unique photophysical properties. In medicine, it is being explored for its potential therapeutic applications, including its use as an antimicrobial agent. Additionally, in the industry, it is used in the production of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 9-(Dimethylamino)methyleneaminofluorene involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its reactivity and binding affinity. The compound can interact with cellular membranes, proteins, and nucleic acids, leading to various biological effects. The exact pathways involved depend on the specific application and the target organism or system .
Comparison with Similar Compounds
9-(Dimethylamino)methyleneaminofluorene can be compared with other similar compounds, such as 9-(Dimethylamino)fluorene and 2,7-diacetyl-9-((dimethylamino)-methylene)-9H-fluorene. These compounds share similar structural features but differ in their functional groups and reactivity. The unique photophysical properties of this compound make it distinct from its analogs, providing it with specific advantages in certain applications .
Properties
CAS No. |
101398-62-3 |
|---|---|
Molecular Formula |
C16H16N2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
N'-(9H-fluoren-9-yl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C16H16N2/c1-18(2)11-17-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-11,16H,1-2H3 |
InChI Key |
LSSCWKYFQZLIOJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


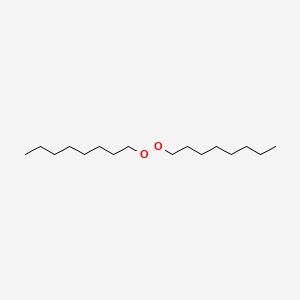
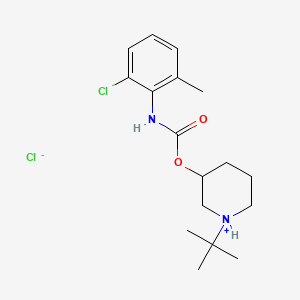
![N-(4-chloro-o-tolyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutyramide](/img/structure/B15342720.png)
